molecular formula C12H18Na2O4 B8336625 Disodium;2-oct-1-enylbutanedioate CAS No. 54163-66-5

Disodium;2-oct-1-enylbutanedioate

Cat. No. B8336625
CAS RN: 54163-66-5
M. Wt: 272.25 g/mol
InChI Key: VTTZNHFOGZURNY-UHFFFAOYSA-L
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Patent
US07256164B2

Procedure details

This example illustrates the use in an anionic surfactant composition of an octenylsuccinic acid liquid-stabilizing agent. An aqueous disodium octenylsuccinate (about 35%) was prepared from octenyl succinic anhydride (OSA from Dixie Chemical, Houston, Tex.) and aqueous sodium hydroxide. According to the manufacturer of the OSA, this material is reportedly predominantly 1-OSA, but some 2-OSA is also present.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
octenylsuccinic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([CH:9]([CH2:13][C:14]([OH:16])=[O:15])[C:10]([OH:12])=[O:11])=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C(C1CC(=O)OC1=O)=CCCCCCC.[OH-].[Na+:33]>>[CH:1]([CH:9]([CH2:13][C:14]([O-:16])=[O:15])[C:10]([O-:12])=[O:11])=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[Na+:33].[Na+:33] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=CCCCCCC)C1C(=O)OC(C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
octenylsuccinic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=CCCCCCC)C(C(=O)O)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=CCCCCCC)C(C(=O)[O-])CC(=O)[O-].[Na+].[Na+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.